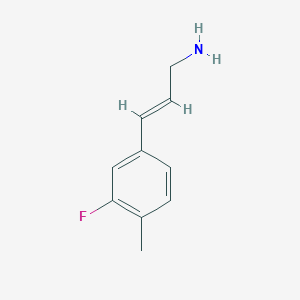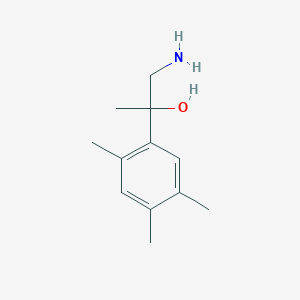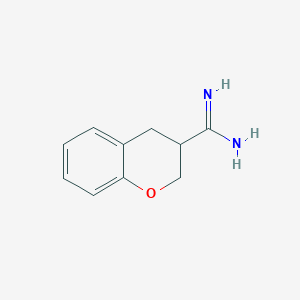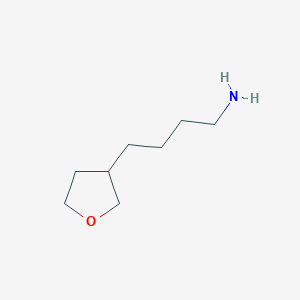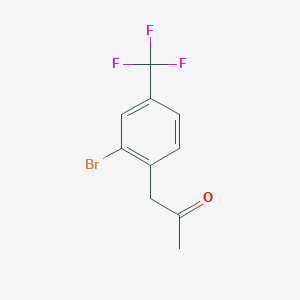
4-propyldihydro-2H-pyran-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyldihydro-2H-pyran-2,6(3H)-dione: is an organic compound belonging to the class of dihydropyranones It is characterized by a pyran ring with two ketone functionalities at the 2 and 6 positions, and a propyl group attached to the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1,3-diketone with an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the desired dihydropyranone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-propyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydropyran-2,6-diol derivatives.
Substitution: The propyl group at the 4 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydropyran-2,6-diol derivatives.
Substitution: Various substituted dihydropyranones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-propyldihydro-2H-pyran-2,6(3H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving pyranone derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-propyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes that recognize pyranone structures. The ketone functionalities allow it to form reversible covalent bonds with active site residues, modulating the activity of the enzyme. Additionally, the propyl group may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-4H-pyran-4-one: Lacks the propyl group and has different reactivity and applications.
2,3-dihydro-4H-pyran-4-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of a ketone, resulting in different reactivity.
Uniqueness: 4-propyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both ketone functionalities and the propyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4166-54-5 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-propyloxane-2,6-dione |
InChI |
InChI=1S/C8H12O3/c1-2-3-6-4-7(9)11-8(10)5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LNTKZYQUFRHQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=O)OC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





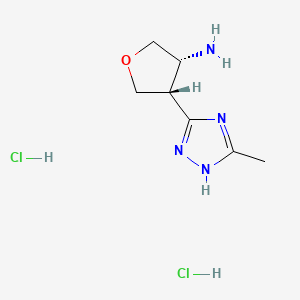
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
